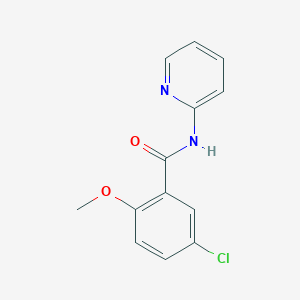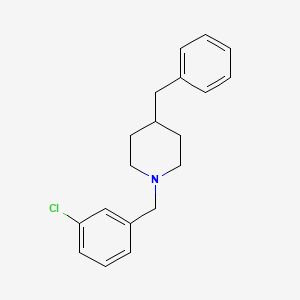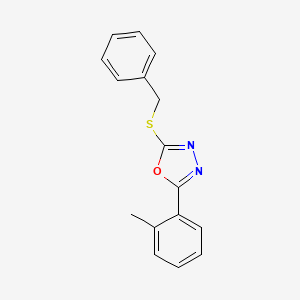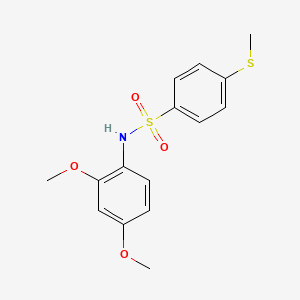
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide, also known as Leflunomide, is a synthetic drug that is used to treat autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. It was first approved by the FDA in 1998 and has been widely used since then.
Mechanism of Action
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide inhibits the activity of dihydroorotate dehydrogenase (DHODH), which is an enzyme involved in the de novo synthesis of pyrimidines. This results in the depletion of pyrimidine nucleotides, which are essential for the proliferation of lymphocytes. 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide also inhibits the production of cytokines such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has been shown to have a variety of biochemical and physiological effects. It can reduce the production of autoantibodies, which are antibodies that target the body's own tissues. 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide can also reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation and joint damage. In addition, 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide can increase the production of anti-inflammatory cytokines, which can further reduce inflammation.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, which makes it easier to design experiments and interpret results. It is also readily available and relatively inexpensive. However, 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has a long half-life, which can make it difficult to assess the effects of short-term treatments.
Future Directions
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide. One area of research is the development of new formulations of 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide that can improve its bioavailability and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response to 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide treatment. This can help to personalize treatment and improve outcomes for patients. Finally, there is a need for more research on the long-term effects of 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide on disease progression and patient outcomes.
Synthesis Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide involves the reaction of 4-chloro-3-methylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetophenone. This compound is then reacted with furfuraldehyde and hydrazine hydrate to obtain 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide, which is 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has been extensively studied for its therapeutic effects on various autoimmune diseases. It has been shown to inhibit the proliferation of T and B lymphocytes, which play a crucial role in the pathogenesis of autoimmune diseases. 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide also has anti-inflammatory properties and can reduce the production of cytokines that promote inflammation. It has been used as a second-line therapy for rheumatoid arthritis and has been shown to be effective in reducing disease activity and improving joint function.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-furan-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-10-6-12(2-3-13(10)15)20-9-14(18)17-16-7-11-4-5-19-8-11/h2-8H,9H2,1H3,(H,17,18)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJUXEGSOHGGOH-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N'-[(E)-furan-3-ylmethylidene]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B5851059.png)

![ethyl 4-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoate](/img/structure/B5851071.png)




![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)
![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)


